Methyl 2-(4-formylphenyl)acetate
Overview
Description
Methyl 2-(4-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the para position and an ester group at the alpha position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 4-formylphenylacetic acid with methanol in the presence of an acid catalyst.
Method 2: Another method involves the use of Dess-Martin periodinane in dichloromethane at room temperature.
Industrial Production Methods:
- Industrial production often involves the esterification of 4-formylphenylacetic acid with methanol under acidic conditions. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used for nucleophilic substitution reactions.
Major Products:
- Oxidation typically yields carboxylic acids.
- Reduction yields alcohols.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(4-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-formylphenyl)acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
- Methyl 2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-methoxyphenyl)acetate
- Methyl 2-(4-bromophenyl)acetate
Comparison:
- Methyl 2-(4-formylphenyl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
- Methyl 2-(4-hydroxyphenyl)acetate has a hydroxyl group, which makes it more reactive towards esterification and etherification reactions.
- Methyl 2-(4-methoxyphenyl)acetate contains a methoxy group, which influences its electronic properties and reactivity.
- Methyl 2-(4-bromophenyl)acetate has a bromine atom, making it suitable for halogenation and cross-coupling reactions .
Properties
IUPAC Name |
methyl 2-(4-formylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJYQGMVBYQTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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